molecular formula C6H12N2O B2393638 3-Amino-1-methylpiperidin-2-one CAS No. 91417-29-7

3-Amino-1-methylpiperidin-2-one

Cat. No.: B2393638
CAS No.: 91417-29-7
M. Wt: 128.175
InChI Key: PSQIHNMCKXPRQQ-UHFFFAOYSA-N
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Description

3-Amino-1-methylpiperidin-2-one (CAS: 956109-56-1 for its hydrochloride salt) is a six-membered lactam ring containing a methyl group at the 1-position and an amino group at the 3-position. It is commercially available as a hydrochloride salt, with a molecular formula of C₆H₁₃ClN₂O and a molecular weight of 164.63 g/mol . The compound is widely used as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules, and is marketed by suppliers such as TRC, Synthonix, and CymitQuimica at prices ranging from $117/50 mg to $9,000/100 g . Its storage requires an inert atmosphere at 2–8°C, and it carries safety warnings for skin/eye irritation (H315, H319) and respiratory sensitization (H335) .

Properties

IUPAC Name

3-amino-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-4-2-3-5(7)6(8)9/h5H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQIHNMCKXPRQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-methylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-1-methylpiperidine with carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-methylpiperidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .

Scientific Research Applications

3-Amino-1-methylpiperidin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-1-methylpiperidin-2-one exerts its effects involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action are often related to its ability to form stable complexes with target proteins, affecting their function and activity .

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

Key compounds with structural similarities include:

Compound Name CAS Number Molecular Formula Similarity Score Key Structural Differences
3-Aminopiperidin-2-one hydrochloride 138377-80-7 C₅H₁₀ClN₂O 1.00 Lacks the 1-methyl group; identical amino position
(S)-3-Aminopiperidin-2-one hydrochloride 42538-31-8 C₅H₁₀ClN₂O 1.00 Enantiomerically pure; no methyl group
6-Aminoazepan-2-one hydrochloride 1292369-18-6 C₆H₁₁ClN₂O 0.74 Seven-membered ring (azepanone vs. piperidinone)
3-Amino-3-methylpiperidin-2-one 64298-90-4 C₆H₁₂N₂O N/A Methyl group at 3-position (vs. 1-position)
3-Amino-1-(trifluoromethylbenzyl)piperidin-2-one 64236451 (CID) C₁₃H₁₅F₃N₂O N/A Trifluoromethylbenzyl substituent at 1-position

Notes:

  • Similarity scores (0.74–1.00) are derived from PubChem’s structural comparison algorithms, reflecting shared lactam cores and amino groups .
  • The seven-membered ring in 6-Aminoazepan-2-one hydrochloride may enhance conformational flexibility, impacting binding affinity in medicinal chemistry applications .

Physicochemical and Pharmacological Properties

  • Lipophilicity : The trifluoromethylbenzyl derivative (CID 64236451) exhibits higher lipophilicity (logP ~2.5 estimated) due to its aromatic substituent, enhancing membrane permeability compared to the parent compound .
  • Stereochemistry: Enantiomers like (S)-3-Aminopiperidin-2-one hydrochloride (CAS 42538-31-8) are critical for chiral drug synthesis, where stereoselectivity influences target binding .
  • Thermal Stability: Methylated derivatives generally show higher thermal stability than non-methylated analogs, as observed in differential scanning calorimetry (DSC) studies of related lactams .

Biological Activity

3-Amino-1-methylpiperidin-2-one (also referred to as AMPP) is a piperidine derivative with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications in treating neurological disorders, its mechanism of action involving enzyme inhibition, and its interaction with neurotransmitter systems.

Chemical Structure and Properties

The chemical formula for this compound is C6H12N2OC_6H_{12}N_2O, with a molecular weight of approximately 128.17 g/mol. The structure features a piperidine ring substituted with an amino group and a methyl group, which contributes to its reactivity and biological properties.

PropertyValue
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Chemical StructureStructure

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The compound can act as an enzyme inhibitor or modulator, influencing several biochemical pathways. Notably, it has been shown to affect neurotransmitter reuptake mechanisms, which could have implications for conditions such as depression and anxiety .

Enzyme Interaction

Research indicates that AMPP can modulate the activity of specific enzymes by binding to their active sites. This modulation can lead to altered signaling cascades within cells, resulting in therapeutic effects. For example, studies have demonstrated that AMPP can influence the activity of sodium-calcium exchangers (NCX), which are critical in neuronal function and neuroprotection .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, particularly focusing on its neuroprotective effects under hypoxic conditions.

Case Study: Neuroprotective Profile

In one study, AMPP was tested on primary rat cortical neurons exposed to oxygen-glucose deprivation (OGD) followed by reoxygenation (RX). The findings revealed that AMPP exhibited a concentration-dependent neuroprotective effect during these hypoxic conditions, similar to ischemic preconditioning . This suggests that AMPP may enhance neuronal survival by modulating calcium signaling pathways.

Table: Summary of Biological Activity Findings

Study FocusFindings
Neuroprotection in HypoxiaConcentration-dependent reduction in cell death under OGD/RX conditions
Enzyme ModulationInhibition of NCX activity leading to improved neuronal survival
Receptor InteractionPotential modulation of neurotransmitter systems affecting mood disorders

Potential Applications

Given its biological activity, this compound holds promise for various therapeutic applications:

  • Neurological Disorders : Its ability to modulate neurotransmitter systems may lead to treatments for conditions like depression and anxiety.
  • Neuroprotection : The compound's protective effects on neurons under hypoxic conditions suggest potential use in stroke and other ischemic events.
  • Pharmacokinetics Studies : AMPP has been proposed for studying drug bioavailability using human serum albumin as a model system .

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